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Compound of Interest

Compound Name:
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methoxynicotinaldehyde

Cat. No.: B582042 Get Quote

In the landscape of drug discovery and materials science, the precise characterization of

molecular structure is paramount. Positional isomers, compounds sharing the same molecular

formula but differing in the arrangement of substituents on a core scaffold, often exhibit distinct

biological activities and physicochemical properties. This guide provides a detailed

spectroscopic comparison of 2-Chloro-4-methoxynicotinaldehyde and its key positional

isomers.

Due to the limited availability of experimental data for all isomers, this comparison leverages

high-quality predicted spectroscopic data alongside available experimental values to offer a

comprehensive analytical overview. This guide is intended to serve as a valuable resource for

researchers in identifying and differentiating these closely related compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloro-4-
methoxynicotinaldehyde and its positional isomers. The predicted values are generated

based on established spectroscopic principles and computational models.

Table 1: ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
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Compound
Aldehyde H (δ,
ppm)

Aromatic H (δ,
ppm)

Methoxy H (δ, ppm)

2-Chloro-4-

methoxynicotinaldehy

de

~10.3 ~8.6 (H6), ~7.1 (H5) ~4.1

3-Chloro-4-

methoxynicotinaldehy

de

~10.2 ~8.7 (H2), ~8.5 (H6) ~4.0

5-Chloro-4-

methoxynicotinaldehy

de

~10.4 ~8.8 (H2), ~8.7 (H6) ~4.0

6-Chloro-4-

methoxynicotinaldehy

de

~10.2 ~8.8 (H2), ~7.2 (H5) ~4.0

Table 2: ¹³C NMR Spectral Data (Predicted in CDCl₃)

Compound
Aldehyde C (δ,
ppm)

Aromatic C (δ,
ppm)

Methoxy C (δ, ppm)

2-Chloro-4-

methoxynicotinaldehy

de

~189
~166, ~158, ~148,

~112, ~108
~57

3-Chloro-4-

methoxynicotinaldehy

de

~190
~165, ~157, ~150,

~125, ~110
~56

5-Chloro-4-

methoxynicotinaldehy

de

~188
~164, ~155, ~145,

~120, ~115
~57

6-Chloro-4-

methoxynicotinaldehy

de

~190
~165, ~155, ~145,

~115, ~110
~56
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Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Compound C=O Stretch (cm⁻¹)
C-O-C Stretch
(cm⁻¹)

C-Cl Stretch (cm⁻¹)

2-Chloro-4-

methoxynicotinaldehy

de

~1705 ~1255 ~755

3-Chloro-4-

methoxynicotinaldehy

de

~1700 ~1250 ~760

5-Chloro-4-

methoxynicotinaldehy

de

~1710 ~1260 ~750

6-Chloro-4-

methoxynicotinaldehy

de

~1700 ~1250 ~750

Table 4: Mass Spectrometry Data (Predicted)

Compound
Molecular Ion [M]⁺
(m/z)

[M+2]⁺ Intensity
Key Fragmentation
Peaks (m/z)

All Isomers 171.0087 ~33% of [M]⁺

170 (M-H), 142 (M-

CHO), 128 (M-CHO, -

CH₂)

Table 5: UV-Vis Spectroscopy Data (Predicted in Ethanol)
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Compound λmax (nm)

2-Chloro-4-methoxynicotinaldehyde ~225, ~280

3-Chloro-4-methoxynicotinaldehyde ~220, ~275

5-Chloro-4-methoxynicotinaldehyde ~228, ~285

6-Chloro-4-methoxynicotinaldehyde ~223, ~278

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-
Chloro-4-methoxynicotinaldehyde and its positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal

standard (0.00 ppm).

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of

scans (16-64) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse program is typically used. Due to the low

natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation

delay (2-10 seconds) are often required. The spectral width is typically set from 0 to 200

ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For solid samples, a small amount is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared.
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Data Acquisition: Spectra are typically recorded over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray

ionization (ESI) source.

Sample Introduction: The sample can be introduced directly via a probe or through a gas or

liquid chromatograph.

Data Acquisition: For EI, a standard electron energy of 70 eV is used. For ESI, the sample is

dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the source. The

mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu). The presence of a

chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of

approximately one-third of the molecular ion peak.[1]

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an

absorbance reading between 0.1 and 1.

Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm,

using the pure solvent as a reference.

Logical Relationships of Positional Isomers
The following diagram illustrates the structural relationship between the different positional

isomers of Chloro-4-methoxynicotinaldehyde, highlighting the varying position of the chlorine

atom on the pyridine ring.
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Positional Isomers of Chloro-4-methoxynicotinaldehyde
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Caption: Relationship between the core structure and its chloro positional isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Fingerprints: A Comparative Analysis of
2-Chloro-4-methoxynicotinaldehyde Positional Isomers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b582042#spectroscopic-comparison-of-2-
chloro-4-methoxynicotinaldehyde-positional-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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